

In-Depth Technical Guide: Tansospirone and its Metabolites

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Compound of Interest

Compound Name: *Tansospirone Acid Metabolite-d6*

Cat. No.: *B15135701*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Tansospirone, a selective 5-HT_{1A} receptor partial agonist, with a focus on its physicochemical properties, pharmacokinetics, and mechanism of action. While the primary subject of this guide is the deuterated acid metabolite of Tansospirone (**Tansospirone Acid Metabolite-d6**), a thorough search of the public domain, scientific literature, and chemical databases has revealed a significant lack of specific experimental data for this particular compound.

Therefore, this guide will provide detailed information on the parent compound, Tansospirone, and its major active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), to offer the most relevant context for researchers. The CAS number for **Tansospirone Acid Metabolite-d6** has been identified, which is crucial for its specific identification and procurement.

Physicochemical and Pharmacokinetic Data

A summary of the available quantitative data for Tansospirone, its major metabolite 1-PP, and the limited data for **Tansospirone Acid Metabolite-d6** is presented in Table 1.

Table 1: Summary of Physicochemical and Pharmacokinetic Data

Property	Tandospirone	1-(2-pyrimidinyl)-piperazine (1-PP)	Tandospirone Acid Metabolite-d6
CAS Number	87760-53-0	20980-22-7	2012598-82-0[1]
Molecular Formula	C21H29N5O2	C8H12N4	C13H11D6NO4[1]
Molecular Weight (g/mol)	383.49	164.21	257.31[1]
Pharmacokinetics in Rats (Intragastric Admin.)			
Tmax (h)	0.161 ± 0.09[2][3][4]	2.25 ± 1.47[2][3][4]	No data available
Cmax (ng/mL)	83.23 ± 35.36[2][3][4]	357.2 ± 135.5[2][3][4]	No data available
AUC(0-∞) (ng/mL*h)	114.7 ± 41[2][3][4]	1879 ± 616.2[2][3][4]	No data available
t1/2 (h)	1.380 ± 0.46[2][3][4]	3.497 ± 3.64[2][3][4]	No data available
Plasma Protein Binding (Free Fraction)	30.4%[5]	87.5%[5]	No data available
Receptor Affinity (Ki, nM)	5-HT1A: 27[6][7]	α2-adrenergic: High affinity[5][8]	No data available

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Tandospirone Acid Metabolite-d6** are not publicly available. However, methods for the analysis of the parent compound, Tandospirone, and its primary metabolite, 1-PP, have been described in the literature.

Analytical Method for Tandospirone and 1-PP in Plasma

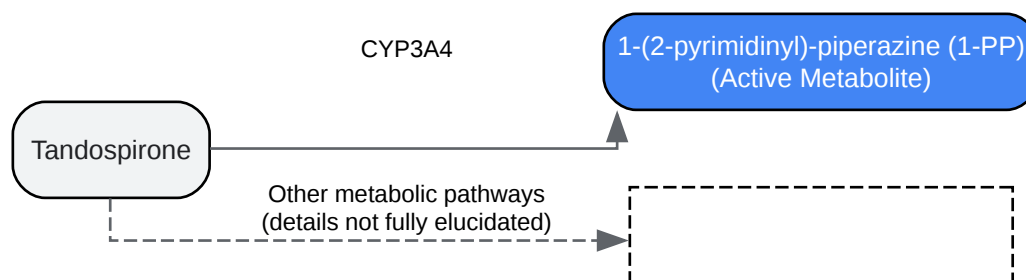
A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Tansospirone and 1-PP in human and rat plasma.[2][3][4][9]

- Sample Preparation: Plasma samples are typically prepared by protein precipitation using acetonitrile. The supernatant is then separated and injected into the LC-MS/MS system.[2][3][4]
- Chromatography: Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water containing formic acid.[9]
- Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[9]

Metabolic Pathway and Mechanism of Action

Metabolic Pathway of Tansospirone

Tansospirone undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] The major metabolic pathway involves the cleavage of the butyl chain, leading to the formation of the active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP).[2][7] The formation of an acid metabolite is a plausible, yet less documented, metabolic route.



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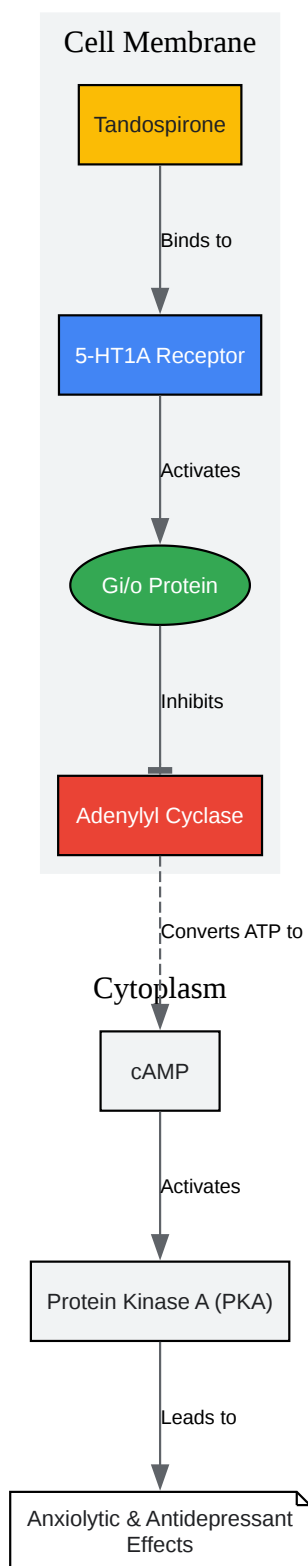
Metabolic pathway of Tansospirone.

Mechanism of Action and Signaling Pathway

Tansospirone exerts its anxiolytic and antidepressant effects primarily as a potent and selective partial agonist of the serotonin 1A (5-HT_{1A}) receptor.[6][7] The binding of Tansospirone to the

5-HT1A receptor initiates a downstream signaling cascade.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).^[7]^[10]



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Signaling pathway of Tansospirone via the 5-HT1A receptor.

Conclusion

While a specific and detailed technical profile for **Tandospirone Acid Metabolite-d6** remains elusive in publicly accessible resources, this guide provides a robust framework of knowledge surrounding its parent compound, Tandospirone. The provided CAS number for the deuterated metabolite is a critical identifier for researchers. The comprehensive data on Tandospirone's pharmacokinetics, its primary active metabolite 1-PP, and its well-established mechanism of action through the 5-HT_{1A} receptor signaling pathway offer a solid foundation for further investigation into its less-characterized metabolites. Future research is warranted to elucidate the synthesis, analytical methods, and pharmacological profile of **Tandospirone Acid Metabolite-d6** to fully understand the complete metabolic fate and activity of Tandospirone.

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